GSK2193874

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

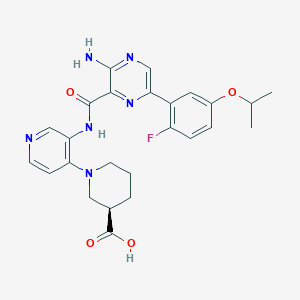

GSK2193874 es un antagonista potente y selectivo del canal iónico receptor potencial transitorio de vanilloide 4 (TRPV4). Es un compuesto activo por vía oral que ha demostrado un potencial significativo en diversas aplicaciones de investigación científica, particularmente en los campos de la biología y la medicina. El compuesto es conocido por su capacidad de inhibir la entrada de calcio a través de los canales TRPV4, convirtiéndolo en una herramienta valiosa para estudiar los procesos biológicos relacionados con TRPV4 .

Aplicaciones Científicas De Investigación

GSK2193874 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Medicina: This compound ha demostrado potencial en el tratamiento de afecciones relacionadas con la actividad de TRPV4, como el edema pulmonar, la insuficiencia cardíaca y la neuroinflamación

Industria: This compound se utiliza en el desarrollo de nuevos agentes terapéuticos que se dirigen a TRPV4, así como en el estudio de los moduladores de canales iónicos

Mecanismo De Acción

GSK2193874 ejerce sus efectos al bloquear selectivamente el canal iónico TRPV4. Esta inhibición evita la entrada de iones calcio a través del canal, modulando así varios procesos celulares que dependen de la señalización de calcio. Los objetivos moleculares de this compound incluyen los canales TRPV4 expresados en varios tejidos, como el endotelio vascular y el sistema nervioso central .

Las vías involucradas en el mecanismo de acción de this compound incluyen la supresión de la entrada de calcio mediada por TRPV4, lo que a su vez afecta las vías de señalización descendentes relacionadas con la migración celular, la permeabilidad vascular y la inflamación .

Métodos De Preparación

La síntesis de GSK2193874 implica varios pasos, comenzando con la preparación de la estructura principal de quinolina. La ruta sintética típicamente incluye los siguientes pasos:

Formación del núcleo de quinolina: Esto implica la reacción de materiales de partida apropiados para formar el sistema de anillo de quinolina.

Bromación: El núcleo de quinolina luego se broma para introducir un átomo de bromo en una posición específica del anillo.

Reacciones de sustitución: Se llevan a cabo varias reacciones de sustitución para introducir diferentes grupos funcionales, como los grupos bipiperidinilmetilo y fenilciclopropilo.

Acoplamiento final: El paso final implica el acoplamiento de la quinolina sustituida con un grupo trifluorometilfenilo para formar la molécula completa de this compound.

Los métodos de producción industrial para this compound probablemente implicarían escalar estos pasos sintéticos, optimizar las condiciones de reacción y garantizar una alta pureza y rendimiento del producto final.

Análisis De Reacciones Químicas

GSK2193874 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los anillos de fenilo y quinolina.

Reducción: Las reacciones de reducción pueden ocurrir en varios grupos funcionales, como el átomo de bromo o el anillo de quinolina.

Sustitución: Las reacciones de sustitución son comunes, especialmente durante la síntesis del compuesto, donde se introducen diferentes grupos funcionales en el núcleo de quinolina

Los reactivos comunes utilizados en estas reacciones incluyen agentes bromantes, agentes reductores y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones son típicamente intermedios en la síntesis de this compound o versiones modificadas del compuesto con diferentes grupos funcionales.

Comparación Con Compuestos Similares

GSK2193874 es único entre los antagonistas de TRPV4 debido a su alta potencia y selectividad. Los compuestos similares incluyen:

GSK1016790A: Un agonista de TRPV4 que activa el canal, en contraste con la acción antagonista de this compound.

SB-222200: Un antagonista de TRPV4 con una estructura química y un mecanismo de acción diferentes.

This compound destaca por su biodisponibilidad oral y su capacidad de inhibir selectivamente TRPV4 sin afectar otros canales iónicos .

Propiedades

IUPAC Name |

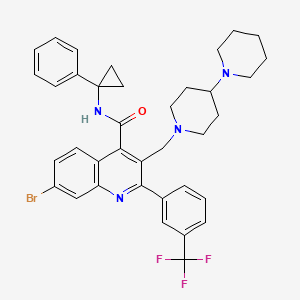

7-bromo-N-(1-phenylcyclopropyl)-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H38BrF3N4O/c38-28-12-13-30-32(23-28)42-34(25-8-7-11-27(22-25)37(39,40)41)31(24-44-20-14-29(15-21-44)45-18-5-2-6-19-45)33(30)35(46)43-36(16-17-36)26-9-3-1-4-10-26/h1,3-4,7-13,22-23,29H,2,5-6,14-21,24H2,(H,43,46) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVOZBSCHXCGPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCN(CC2)CC3=C(C4=C(C=C(C=C4)Br)N=C3C5=CC(=CC=C5)C(F)(F)F)C(=O)NC6(CC6)C7=CC=CC=C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38BrF3N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

691.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1336960-13-4 |

Source

|

| Record name | 1336960-13-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary target of GSK2193874?

A: this compound is a selective antagonist of the TRPV4 channel, a non-selective cation channel belonging to the transient receptor potential (TRP) superfamily. [, , , , , , , , , , , , ]

Q2: How does this compound interact with TRPV4 channels?

A: While the exact binding site remains unclear, this compound acts as an antagonist, effectively blocking the influx of calcium ions (Ca2+) through the TRPV4 channel. [, , , , , , , ] This blockage inhibits the downstream signaling pathways typically activated by TRPV4. [, , , , , , ]

Q3: What are the downstream effects of TRPV4 inhibition by this compound?

A3: Blocking TRPV4 with this compound leads to a variety of downstream effects, including:

- Reduced pulmonary edema: this compound prevents and resolves pulmonary edema induced by heart failure in animal models by maintaining endothelial integrity. [, ]

- Alleviated atrial fibrillation: In rat models, this compound reduces atrial fibrillation susceptibility by reversing abnormal action potential duration, reducing atrial fibroblast activation, and lessening immune cell infiltration. []

- Attenuated inflammation: this compound reduces inflammation in various models, including acute lung injury induced by lipopolysaccharide [] and stretch-induced inflammation in human annulus fibrosus cells. []

- Improved cognitive function: In a mouse model of hypertension, this compound, alongside mineralocorticoid receptor antagonist eplerenone, improves cognitive function and reduces microglia density. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C36H38BrF3N4O2 and a molecular weight of 693.6 g/mol.

Q5: Are there studies on the material compatibility, stability, or catalytic properties of this compound?

A5: The provided research focuses primarily on the biological activity and pharmacological properties of this compound. There is limited information regarding its material compatibility, stability under various conditions, or catalytic properties.

Q6: Are there any computational chemistry studies or QSAR models developed for this compound or its analogs?

A6: The provided research primarily focuses on in vitro and in vivo studies of this compound. More detailed information regarding computational chemistry, QSAR models, or structure-activity relationships would require further investigation.

Q7: What is the pharmacokinetic profile of this compound?

A: this compound is orally active, readily crosses the blood-brain barrier [, ], and exhibits efficacy in various animal models. [, , , , ] Specific details on its absorption, distribution, metabolism, and excretion (ADME) require further investigation.

Q8: What in vitro and in vivo models have been used to evaluate this compound's efficacy?

A8: Various in vitro and in vivo models have been employed:

- Cell-based assays: Human cell lines and primary cells, including endothelial cells, airway smooth muscle cells, and spiral ganglion neurons, were utilized to study this compound's effects on calcium influx, cell viability, and cytokine release. [, , , , , ]

- Animal models: Rodent (mice, rats) and canine models were used to investigate this compound's effects on pulmonary edema, heart failure, atrial fibrillation, acute lung injury, osteoarthritis pain, and cognitive function. [, , , , , , , ]

Q9: What is the safety profile of this compound?

A: While preclinical studies suggest this compound is well-tolerated in animal models [, ], further research is needed to fully understand its safety profile, potential adverse effects, and long-term consequences.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(4-Methylpiperazin-1-Yl)phenyl]-9h-Pyrrolo[2,3-B:5,4-C']dipyridine-6-Carbonitrile](/img/structure/B607697.png)

![(S)-1-(3-methoxy-6-(6-(6-methylpyrazin-2-yl)-1H-pyrazolo[4,3-c]pyridin-1-yl)pyridin-2-yl)piperidin-3-amine](/img/structure/B607700.png)

![N-[1-[3-(dimethylamino)-1-phenylpropyl]pyrazol-4-yl]-6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxamide](/img/structure/B607701.png)

![1-[4-[6-[6-[2-(3-Fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol](/img/structure/B607711.png)

![4-(2-(tert-Butyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2H-imidazol-4-yl)pyridine](/img/structure/B607712.png)